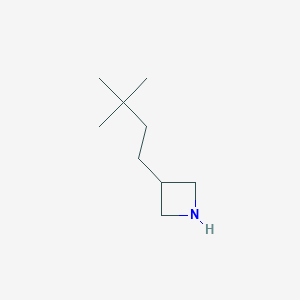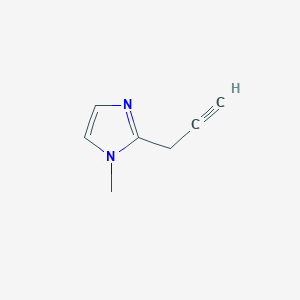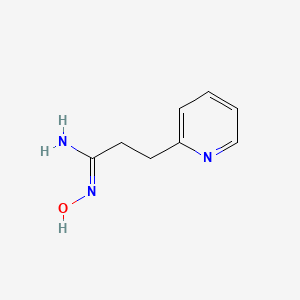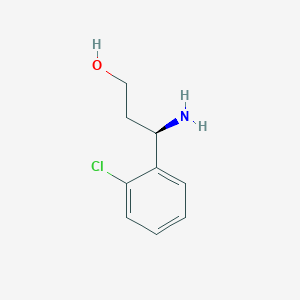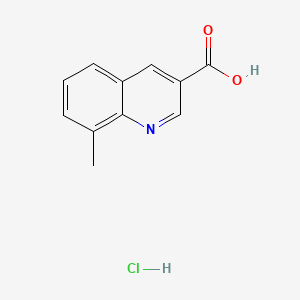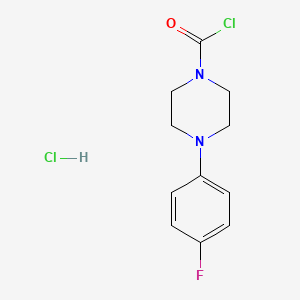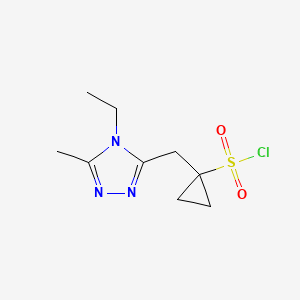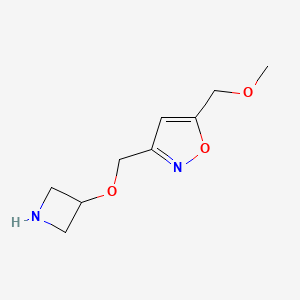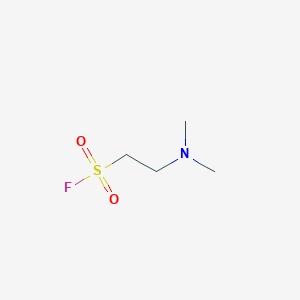
2-(Dimethylamino)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethane-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and versatility in organic synthesis. The presence of both a sulfonyl fluoride group and a dimethylamino group in its structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2-(dimethylamino)ethanol with sulfuryl fluoride (SO₂F₂) under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Another method involves the use of fluorosulfonyl radicals, which can be generated from various precursors. These radicals can then react with 2-(dimethylamino)ethanol to form the desired sulfonyl fluoride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone.
Scientific Research Applications
2-(Dimethylamino)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological systems.
Drug Discovery: It serves as an intermediate in the synthesis of potential drug candidates.
Materials Science: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but lacks the dimethylamino group.
Ethanesulfonyl Fluoride: Similar in structure but lacks the dimethylamino group.
Trifluoromethanesulfonyl Fluoride: Contains a trifluoromethyl group instead of a dimethylamino group.
Uniqueness
2-(Dimethylamino)ethane-1-sulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a dimethylamino group. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications.
Properties
CAS No. |
660-13-9 |
|---|---|
Molecular Formula |
C4H10FNO2S |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-(dimethylamino)ethanesulfonyl fluoride |
InChI |
InChI=1S/C4H10FNO2S/c1-6(2)3-4-9(5,7)8/h3-4H2,1-2H3 |
InChI Key |
VCCBEFPGKBGDEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


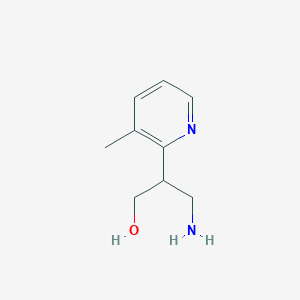
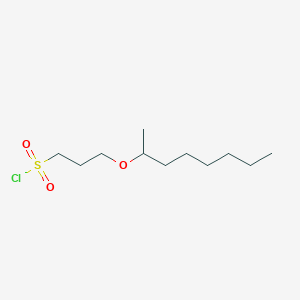

![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)
